(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride
Overview
Description
“(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67114 . It is also known by other names such as “cis-Ethyl -3-aminocyclopentane-1-carboxylate Hydrochloride” and "Cyclopentanecarboxylic acid,3-amino-,ethyl ester,(1S,3R)" .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various tools such as MolView and ChemSpider . These platforms allow you to draw the molecular structure and convert it into a 3D model for a more detailed view .Chemical Reactions Analysis
The analysis of chemical reactions often involves the use of electroanalytical tools. These tools can be used to investigate redox-active intermediates, which are often involved in synthetic transformations .Scientific Research Applications
Analogues of GABA
(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride is explored in the synthesis of GABA analogues. The study by Allan, Johnston, and Twitchin (1979) describes the preparation of all four stereoisomers of 3-aminocyclopentanecarboxylic acid as GABA analogues (Allan, Johnston, & Twitchin, 1979).
Derivatives via Bicyclic Dioxanones
Research by Herradón and Seebach (1989) involved the conversion of ethyl (1R, 2S)-2-hydroxycyclopentanecarboxylate to bicyclic dioxanone derivatives, showcasing its utility in generating stereogenic centers on a cyclohexane ring (Herradón & Seebach, 1989).
Pheromone Synthesis
Marukawa and Mori (2002) synthesized isomers of 1,3,8-trimethyl-2,9-dioxabicyclo[3.3.1]non-7-ene starting from isomers of ethyl 3-hydroxybutanoate, identifying one isomer as the male sex pheromone of a moth species. This underscores its importance in pheromone chemistry (Marukawa & Mori, 2002).
DNA Intercalation Studies
Diénès and Vogel (1996) conducted a study that involved the synthesis of derivatives, which intercalated calf thymus DNA, using a similar compound. This highlights the compound's relevance in DNA interaction studies (Diénès & Vogel, 1996).
Synthesis of Isoxazoline-Fused β-Amino Esters
Nonn et al. (2011) achieved the synthesis of isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives via regio- and stereo-selective cycloaddition, indicating its utility in creating novel β-amino ester compounds (Nonn, Kiss, Forró, Mucsi, & Fülöp, 2011).
Metabotropic Excitatory Amino Acid Receptor Studies
Schoepp et al. (1991) compared different stereoisomers of aminocyclopentanecarboxylic acid, including the (1R,3S) form, for their effectiveness on metabotropic excitatory amino acid receptors, revealing insights into neuropharmacology (Schoepp, Johnson, True, & Monn, 1991).
Safety And Hazards
properties
IUPAC Name |
ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEACPWZPZQUKI-HHQFNNIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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